molecular formula C24H27KN4O10S B1666128 Augmentin CAS No. 74469-00-4

Augmentin

Cat. No.: B1666128
CAS No.: 74469-00-4
M. Wt: 602.7 g/mol
InChI Key: DWHGNUUWCJZQHO-ZVDZYBSKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Augmentin is the common trade name for the fixed-dose combination of amoxicillin and clavulanate potassium . This combination is a critical tool in microbiological and pharmacological research, designed to overcome a primary mechanism of bacterial antibiotic resistance. The amoxicillin component is a broad-spectrum beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death . Clavulanic acid, a beta-lactamase inhibitor, has minimal intrinsic antibacterial activity but acts as a "suicide inhibitor" . It irreversibly binds to and inactivates a wide range of beta-lactamase enzymes produced by bacteria, thereby protecting amoxicillin from degradation and extending its spectrum of activity . This makes the combination particularly valuable for studying beta-lactamase-producing bacterial strains that are otherwise resistant to penicillins. In a research context, this compound is useful for investigating mechanisms of antibiotic resistance and efficacy . Its applications include in vitro studies targeting a broad range of gram-positive and gram-negative bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA), Haemophilus influenzae , Moraxella catarrhalis , and certain anaerobes . Researchers also utilize this combination in selective media to isolate or study specific resistant pathogens. It is essential to note that the ratio of amoxicillin to clavulanate can vary between formulations (e.g., 2:1, 4:1, 7:1, 16:1), which can influence the delivered dose of each component in an experimental setting . This product is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHGNUUWCJZQHO-ZVDZYBSKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27KN4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79198-29-1 (parent)
Record name Amoxicillin mixture with Clavulanate potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40225477
Record name Amoxicillin mixture with Clavulanate potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74469-00-4
Record name Amoxicillin mixture with Clavulanate potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amoxicillin mixture with Clavulanate potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation and Hydrolysis

The synthesis begins with the acylation of 6-APA using a mixed anhydride method. As detailed in U.S. Patent 3,980,637, phenylglycine chloride hydrochloride reacts with 6-APA in anhydrous methylene chloride under controlled pH (<2) and temperature (0–5°C) to form the amoxicillin intermediate. Hydrolysis follows, where the intermediate is mixed with water and sodium chloride (NaCl) at 0–5°C to precipitate amoxicillin hydrochloride . This step requires precise salt addition:

  • Seeding : Introducing 10 g of amoxicillin hydrochloride crystals initiates nucleation.
  • Gradual Salt Addition : NaCl is added in increments (25% initially, then 75% over 10–15 minutes) to prevent impurities like dimethylaniline (DMA) from exceeding 10 ppm.

Crystallization to Amoxicillin Trihydrate

The hydrochloride salt is converted to amoxicillin trihydrate by dissolving it in a mixture of methylene chloride and a high-molecular-weight aliphatic amine (e.g., LA-1 resin). Crystallization occurs at 25°C with 10% water content, yielding stable trihydrate crystals with >99% purity.

Table 1: Critical Parameters for Amoxicillin Trihydrate Synthesis

Parameter Optimal Range Impact on Quality
Hydrolysis Temperature 0–5°C Minimizes DMA formation
NaCl Addition Rate 25% initial, 75% gradual Precludes crystal agglomeration
Crystallization Solvent Methylene chloride Enhances crystal morphology

Synthesis of Potassium Clavulanate

Clavulanate potassium, derived from clavulanic acid, requires meticulous handling due to its β-lactam ring’s instability. Chinese Patent CN109535184B outlines a novel method using clavulanic acid tert-octylamine and potassium isooctanoate in n-butanol.

Reaction Mechanism

The tert-octylamine group protects clavulanic acid’s β-lactam ring during synthesis. Potassium isooctanoate displaces tert-octylamine via nucleophilic substitution, forming potassium clavulanate:

$$
\text{Clavulanic acid-tert-octylamine} + \text{K}^+ \rightarrow \text{Potassium clavulanate} + \text{tert-octylamine}
$$

Optimized Crystallization Process

  • Dissolution and Filtration :

    • Clavulanic acid tert-octylamine is dissolved in n-butanol with purified water (6 g per 22 g clavulanate) and filtered through activated carbon.
    • Potassium isooctanoate is separately dissolved in n-butanol and filtered.
  • Crystallization :

    • The two solutions are combined at 15–30°C, with staggered addition to initiate nucleation.
    • Crystal Growth : After initial crystal formation, the mixture is stirred for 10–60 minutes, followed by gradual cooling to 3–5°C over 90–120 minutes.
  • Drying :

    • Wet crystals are vacuum-dried at 40°C under −0.06 to −0.095 MPa, achieving a residual solvent content of <0.1%.

Table 2: Yield and Purity Across Crystallization Conditions

Example Temperature (°C) Stirring Time (min) Yield (%) Purity (%)
1 20 20 68.6 99.2
2 25 40 71.3 99.5
3 15 60 67.7 98.9

Formulation of Amoxicillin-Clavulanate Potassium Tablets

Chinese Patent CN103961351A details the tablet formulation process, emphasizing humidity control and excipient selection to ensure stability.

Granulation and Compression

  • Blending :

    • Amoxicillin and clavulanate potassium are mixed in a 7:1 ratio (e.g., 875 mg:125 mg).
    • Excipients : Microcrystalline cellulose (27–32%), croscarmellose sodium (1–3%), and magnesium stearate (2–4%) are dried at 80°C and sieved (80–200 mesh).
  • Wet Granulation :

    • The blend is granulated under ≤33% relative humidity to prevent β-lactam hydrolysis.
    • Granules are sieved (16–60 mesh) and recompressed to enhance flowability.
  • Tableting :

    • Granules are compressed using 21.5 mm × 10 mm × 2 mm capsule-shaped punches, producing tablets with hardness >50 N and friability <0.8%.

Table 3: Excipient Functions in Augmentin Tablets

Excipient Function Concentration Range (%)
Microcrystalline cellulose Binder, disintegrant 27–32
Croscarmellose sodium Superdisintegrant 1–3
Magnesium stearate Lubricant 2–4

Challenges in Industrial Production

Stability of Clavulanate Potassium

Clavulanate’s β-lactam ring is prone to hydrolysis under high humidity (>60% RH) or acidic conditions. Patent CN109535184B mitigates this by:

  • Using n-butanol (low polarity) to reduce water activity during crystallization.
  • Implementing vacuum drying to limit thermal degradation.

Hygroscopicity of Amoxicillin

Amoxicillin trihydrate absorbs moisture rapidly, necessitating humidity-controlled environments (<35% RH) during granulation and tableting.

Chemical Reactions Analysis

Types of Reactions

Augmentin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Catalyzed by beta-lactamase enzymes.

    Oxidation: Often involves reactive oxygen species.

    Reduction: Can involve reducing agents like hydrogen or metal catalysts.

Major Products Formed

Scientific Research Applications

Clinical Applications

  • Respiratory Tract Infections
    • Indications : Augmentin is approved for treating acute bacterial sinusitis and pneumonia.
    • Effectiveness : Studies indicate positive outcomes in managing community-acquired pneumonia and acute otitis media in children .
  • Urinary Tract Infections
    • Indications : It is FDA-approved for urinary tract infections caused by beta-lactamase-producing strains of Escherichia coli and Klebsiella species.
    • Usage Guidelines : While effective, it is not the first-line treatment; alternatives are preferred unless specific resistance patterns necessitate its use .
  • Skin and Soft Tissue Infections
    • Indications : this compound is effective against skin infections caused by Staphylococcus aureus and Streptococcus pyogenes.
    • Clinical Findings : A comparative study showed similar efficacy between this compound and other antibiotics like erythromycin in treating skin infections .
  • Gastrointestinal Infections
    • Case Studies : this compound has been utilized in treating mild outpatient cases of diverticulitis with favorable results .
  • COVID-19 Management
    • Guidelines : Some treatment guidelines in specific regions have included this compound as part of the antibiotic regimen for secondary bacterial infections in COVID-19 patients .

Case Study 1: Cholestatic Hepatitis

A 63-year-old male developed cholestatic hepatitis after high-dose this compound therapy. His bilirubin levels initially peaked at 29.1 mg/dL but improved significantly within two weeks post-treatment cessation. This case highlights the need for monitoring liver function during this compound therapy, especially at higher doses .

Case Study 2: Treatment Efficacy

In a study involving 200 patients with skin infections, clinical clearance was achieved in a significant percentage of cases treated with this compound compared to other antibiotics. This suggests that while this compound is effective, cost-effectiveness should be considered when selecting treatment regimens .

Data Tables

Application AreaIndicationsEfficacy Evidence
Respiratory Tract InfectionsAcute bacterial sinusitis, pneumoniaPositive outcomes reported in multiple studies
Urinary Tract InfectionsBeta-lactamase-producing E. coliRecommended when alternatives are ineffective
Skin and Soft Tissue InfectionsStaphylococcus aureus, Streptococcus pyogenesComparable efficacy to erythromycin observed
Gastrointestinal InfectionsMild diverticulitisFavorable outcomes noted in outpatient studies

Mechanism of Action

Comparison with Similar Compounds

Cefaclor

A second-generation cephalosporin with activity against Gram-positive and some Gram-negative bacteria. In a double-blind study of skin infections, this compound (81% success) showed comparable efficacy to cefaclor (89%), though cefaclor had marginally higher bacteriologic clearance .

Amoxicillin Alone

This compound’s superiority over amoxicillin monotherapy is evident in β-lactamase-rich environments. For lower respiratory infections, this compound achieved 67% bacteriologic success against Gram-negative bacteria, versus 27% for amoxicillin alone (p < 0.01) .

Non-Beta-Lactam Antimicrobial Agents

Miraxid (Pivmecillinam + Pivampicillin)

In a single-blind study of lower respiratory infections, Miraxid (71% success in acute bronchitis) demonstrated clinical equivalence to this compound (74%), with similar tolerability profiles .

Rifampin/Clindamycin Combinations

For recurrent strep throat, combinations like rifampin + amoxicillin or clindamycin + penicillin show comparable efficacy to this compound, though this compound’s oral bioavailability and resistance coverage often make it preferable .

Plant Extracts and Alternative Therapies

Certain plant extracts exhibit activity rivaling this compound:

  • P. crispas chloroform extract: More potent than this compound against S. aureus and E. coli .
  • Diethyl ether extract: Equally effective as ciprofloxacin but superior to this compound against Pseudomonas .
Extract Activity vs. This compound Key Pathogens
P. crispas chloroform More potent S. aureus, E. coli
Diethyl ether Superior Pseudomonas aeruginosa

Table 2: Comparative efficacy of plant extracts

Biological Activity

Augmentin, a combination of amoxicillin and clavulanate potassium, is a widely used antibiotic known for its broad-spectrum antibacterial activity. This article delves into its biological activity, including its mechanisms of action, efficacy against various pathogens, and clinical implications based on diverse studies.

Amoxicillin is a semi-synthetic penicillin that exhibits bactericidal activity against a wide range of gram-positive and some gram-negative bacteria. However, it is susceptible to degradation by β-lactamases, enzymes produced by certain bacteria that confer resistance to penicillins.

Clavulanate potassium , on the other hand, acts as a β-lactamase inhibitor. By inhibiting these enzymes, clavulanate protects amoxicillin from degradation, thereby extending its spectrum of activity to include bacteria that would otherwise be resistant. This synergistic effect allows this compound to effectively combat infections caused by β-lactamase-producing organisms, which are increasingly prevalent in clinical settings .

Antibacterial Spectrum

This compound has demonstrated activity against various pathogens. The following table summarizes its efficacy against key microorganisms:

Microorganism Activity
Gram-Positive Aerobes Staphylococcus aureus (both β-lactamase and non-β-lactamase producing)
Gram-Negative Aerobes Enterobacter species (clinical efficacy despite in vitro resistance)
Anaerobes Bacteroides fragilis and others
Other Notable Pathogens Haemophilus influenzae, Moraxella catarrhalis

Case Studies and Clinical Trials

  • Otitis Media Treatment : A double-blind study compared this compound with amoxicillin in treating otitis media with effusion. Results indicated a higher initial clinical response in the this compound group (51.8% effusion-free at 10 days) compared to the amoxicillin group (32.0%) although this benefit was not sustained at four weeks .
  • Pregnancy Safety Study : A population-based case-control study assessed the teratogenic potential of this compound in pregnant women. The findings suggested no significant increase in congenital abnormalities among those treated with this compound during early pregnancy .
  • Endometritis Treatment : A clinical trial evaluated the effectiveness of single-agent therapy with this compound for postpartum endometritis. The results showed that treatment with this compound was as effective as standard multi-antibiotic regimens, with good tolerance reported among patients .

Resistance Patterns

Despite its broad-spectrum activity, the emergence of antibiotic resistance remains a concern. Studies show that while this compound is effective against many strains of bacteria, resistance due to β-lactamase production can limit its use. Continuous monitoring of resistance patterns is essential for guiding appropriate antibiotic therapy .

Q & A

Q. What experimental models are most effective for studying Augmentin's β-lactamase inhibition mechanism in resistant bacterial strains?

Methodological Answer :

  • In vitro models : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against β-lactamase-producing strains (e.g., E. coli TEM-1 or Klebsiella SHV-1). Include clavulanate concentration gradients (0.1–10 µg/mL) to assess inhibition thresholds .
  • Enzyme kinetics : Employ spectrophotometric assays to measure clavulanate’s irreversible binding to β-lactamase, using nitrocefin as a chromogenic substrate. Calculate inhibition constants (Ki) to quantify efficacy .
  • Table 1 : Example MIC values for this compound against common β-lactamase-producing pathogens.
StrainAmoxicillin MIC (µg/mL)Amoxicillin/Clavulanate MIC (µg/mL)
E. coli TEM-1≥2568/4
Klebsiella SHV-1≥12816/8

Advanced Research Question

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling address variability in this compound’s clinical efficacy across patient populations?

Methodological Answer :

  • Population PK modeling : Use nonlinear mixed-effects modeling (e.g., NONMEM) to analyze plasma concentration-time data, incorporating covariates like renal function, age, and body weight. Validate with bootstrap or visual predictive checks .
  • Monte Carlo simulations : Simulate free drug concentrations exceeding MIC for ≥40% of the dosing interval (fT > MIC) to predict optimal dosing regimens in subpopulations (e.g., pediatric vs. elderly patients) .
  • Challenge : Adjust for clavulanate’s short half-life (1–1.5 hours) to maintain synergistic β-lactamase inhibition.

Advanced Research Question

Q. What molecular techniques resolve contradictions in this compound’s efficacy against biofilm-forming pathogens?

Methodological Answer :

  • Biofilm assays : Use Calgary biofilm devices or confocal microscopy to quantify this compound’s penetration into Pseudomonas aeruginosa or Staphylococcus aureus biofilms. Compare planktonic vs. biofilm MICs .
  • Transcriptomic analysis : Perform RNA-seq on biofilm cells exposed to sub-inhibitory this compound concentrations to identify upregulated resistance genes (e.g., efflux pumps, altered penicillin-binding proteins) .
  • Table 2 : Biofilm vs. planktonic MICs for this compound.
PathogenPlanktonic MIC (µg/mL)Biofilm MIC (µg/mL)
P. aeruginosa PAO132/16256/128
S. aureus ATCC 292138/464/32

Basic Research Question

Q. How should in vivo studies be designed to evaluate this compound’s synergistic effects in co-infection models?

Methodological Answer :

  • Animal models : Use neutropenic murine thigh infections with dual-species inocula (e.g., S. pneumoniae + H. influenzae). Administer this compound at human-equivalent doses (e.g., 45 mg/kg amoxicillin/10 mg/kg clavulanate) .
  • Endpoint analysis : Compare bacterial load reductions (log10 CFU/g) in this compound-treated vs. monotherapy groups. Use ANOVA with post-hoc Tukey tests for statistical significance .

Advanced Research Question

Q. What computational strategies predict this compound-induced dysbiosis in gut microbiota studies?

Methodological Answer :

  • Metagenomic sequencing : Analyze fecal samples pre- and post-Augmentin exposure using 16S rRNA sequencing. Apply α-diversity (Shannon index) and β-diversity (PCoA) metrics to assess dysbiosis .
  • Machine learning : Train random forest models on taxonomic abundance data to identify keystone species depleted by clavulanate (e.g., Bifidobacterium spp.) .

Basic Research Question

Q. Which in vitro assays best quantify clavulanic acid’s stability under varying pH conditions?

Methodological Answer :

  • High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (220 nm) to measure clavulanate degradation rates in simulated gastric fluid (pH 2.0) vs. intestinal fluid (pH 6.8) .
  • Kinetic analysis : Calculate half-life (t1/2) and degradation constants (k) using first-order kinetics.

Key Methodological Considerations

  • Data reproducibility : Adhere to protocols like CLSI M07 for antimicrobial susceptibility testing to ensure cross-study comparability .
  • Ethical compliance : For clinical data, follow CONSORT guidelines for trial reporting and obtain IRB approval for human/animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Augmentin
Reactant of Route 2
Reactant of Route 2
Augmentin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.